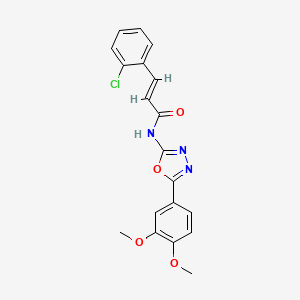
(E)-3-(2-氯苯基)-N-(5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
(E)-3-(2-氯苯基)-N-(5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)丙烯酰胺: 表现出令人鼓舞的抗癌潜力。研究人员已经研究了其对肿瘤细胞系的影响,发现它可以抑制癌细胞生长并诱导细胞凋亡(程序性细胞死亡)。该化合物的作用机制涉及干扰关键的细胞通路,使其成为肿瘤学药物进一步开发的候选药物 .
抗炎特性
炎症在各种疾病(包括自身免疫性疾病和慢性疾病)中起着至关重要的作用。研究表明,该化合物通过调节炎症介质具有抗炎特性。 研究人员正在探索其作为类风湿性关节炎和炎症性肠病等疾病治疗剂的潜力 .
抗氧化作用
该化合物的化学结构包括一个恶二唑环,这有助于其抗氧化活性。抗氧化剂有助于保护细胞免受氧化应激,并防止自由基造成的损害。 研究表明其具有清除自由基和减少氧化损伤的能力,使其在健康和疾病预防中具有重要意义 .
神经保护潜力
神经退行性疾病,如阿尔茨海默病和帕金森病,涉及神经元损伤和氧化应激。初步研究表明,(E)-3-(2-氯苯基)-N-(5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)丙烯酰胺可能具有神经保护作用。 它可能有助于减轻神经元细胞死亡并增强认知功能,但需要进一步研究 .
抗菌活性
研究人员已经探索了该化合物对各种细菌菌株的抗菌特性。它对革兰氏阳性和革兰氏阴性细菌均表现出抑制作用。 其独特的化学结构有助于其抗菌活性,使其成为新型抗生素或抗菌剂的候选药物 .
光物理应用
该化合物的光物理特性使其在光电子学和材料科学中具有应用价值。其吸收和发射光谱表明其在有机发光二极管(OLED)、传感器和其他光子器件中的潜在应用。 研究人员正在研究其发光行为,并探索优化其性能的方法 .
这些应用突出了(E)-3-(2-氯苯基)-N-(5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)丙烯酰胺在不同科学领域的多功能性和潜力。请记住,正在进行的研究可能会在未来发现该化合物的其他用途和机制。 🌟 .
生物活性
(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Structural Overview
The compound's molecular formula is C18H18ClN3O2, which includes a chlorophenyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups suggests potential reactivity and diverse biological activities.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds structurally similar to (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar oxadiazole structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : Research indicates that similar oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- In Vitro Assays : Studies have shown that these compounds can inhibit tumor growth in vitro by inducing oxidative stress and apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have also been documented:
- Cytokine Inhibition : Some oxadiazole derivatives have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
- Animal Models : In vivo studies suggest that these compounds can effectively reduce inflammation in models of arthritis and other inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of oxadiazole derivatives. The results indicated that compounds with a similar structure to (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide showed significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole-containing compounds. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBGQKTEOEYLB-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














